An In-Depth Technical Guide to 3'-Deoxyinosine: Chemical Structure, Properties, and Biological Activity
An In-Depth Technical Guide to 3'-Deoxyinosine: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Deoxyinosine is a purine nucleoside analog with significant biological activities, most notably as a potent and selective anti-parasitic agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action, particularly against Leishmania species. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside visualizations of its metabolic pathway, to support further research and development efforts in the field of chemotherapy.
Chemical Structure and Identification
3'-Deoxyinosine is a derivative of the naturally occurring nucleoside inosine, from which it differs by the absence of a hydroxyl group at the 3' position of the ribofuranose sugar moiety. This structural modification is key to its biological activity.
Chemical Structure:
Caption: Chemical structure of 3'-Deoxyinosine.
Table 1: Chemical Identifiers for 3'-Deoxyinosine
| Identifier | Value |
| IUPAC Name | 9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one[1] |
| Molecular Formula | C₁₀H₁₂N₄O₄[1] |
| Molecular Weight | 252.23 g/mol [1] |
| CAS Number | 13146-72-0[1] |
| PubChem CID | 135513783[1] |
| Synonyms | Inosine, 3'-deoxy-; 9-(3-Deoxy-β-D-erythro-pentofuranosyl)-1,9-dihydro-6H-purin-6-one; Didanosine Impurity D |
Physicochemical Properties
The physical and chemical properties of 3'-Deoxyinosine are crucial for its handling, formulation, and biological activity.
Table 2: Physicochemical Properties of 3'-Deoxyinosine
| Property | Value | Reference |
| Appearance | White to off-white solid | MedChemExpress |
| Melting Point | 190-193 °C | ChemicalBook |
| Boiling Point (Predicted) | 681.2 ± 65.0 °C | ChemicalBook |
| Density (Predicted) | 1.91 ± 0.1 g/cm³ | ChemicalBook |
| Solubility | Slightly soluble in DMSO, Methanol, and Water | ChemicalBook |
| LogP | -1.7 | PubChem |
| Stability | Hygroscopic | ChemicalBook |
| Storage | -20°C under inert atmosphere | ChemicalBook |
Biological Activity and Mechanism of Action
3'-Deoxyinosine exhibits potent and selective activity against protozoan parasites of the genus Leishmania, the causative agents of leishmaniasis.
Anti-leishmanial Activity
3'-Deoxyinosine is a potent inhibitor of the growth of Leishmania tropica promastigotes, with a reported EC₅₀ value of 4.43 x 10⁻⁷ M. In contrast, it shows significantly lower toxicity towards mammalian cells, with an EC₅₀ value of 1.25 x 10⁻⁴ M in mouse mammary tumor FM3A cells, indicating a high degree of selectivity.
Mechanism of Action in Leishmania
The selective toxicity of 3'-Deoxyinosine in Leishmania is attributed to its metabolic conversion within the parasite into the highly toxic cordycepin (3'-deoxyadenosine) nucleotides. Leishmania possess the enzymatic machinery to aminate the 6-position of the purine ring of 3'-Deoxyinosine, a capability that is absent or significantly lower in host mammalian cells. This metabolic pathway is a key determinant of its anti-leishmanial activity.
The metabolic activation of 3'-Deoxyinosine in Leishmania can be visualized as follows:
Caption: Metabolic activation pathway of 3'-Deoxyinosine in Leishmania.
The resulting cordycepin triphosphate can then interfere with nucleic acid synthesis and other essential cellular processes, leading to parasite death.
Experimental Protocols
Synthesis of 3'-Deoxyinosine
The synthesis of 3'-Deoxyinosine can be achieved through a multi-step chemical process, a general outline of which is provided below. For a detailed protocol, refer to the original publication by Yamazaki et al. (1973).
Experimental Workflow for the Synthesis of 3'-Deoxyinosine:
Caption: General workflow for the chemical synthesis of 3'-Deoxyinosine.
A Note on Methodology: The specific reagents and reaction conditions for each step, including the choice of protecting groups, activating agents, and deoxygenating reagents, are critical for a successful synthesis and should be followed precisely as detailed in the cited literature. Purification is typically achieved through column chromatography, and the final product's identity and purity are confirmed using analytical techniques such as NMR and mass spectrometry.
In Vitro Anti-leishmanial Activity Assay
The following protocol describes a standard method for evaluating the in vitro activity of 3'-Deoxyinosine against Leishmania tropica promastigotes.
1. Parasite Culture:
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Leishmania tropica promastigotes are cultured at 26°C in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and antibiotics.
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Parasites are maintained in the logarithmic phase of growth for use in the assay.
2. Drug Preparation:
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A stock solution of 3'-Deoxyinosine is prepared in an appropriate solvent (e.g., DMSO or sterile water) and serially diluted to obtain a range of test concentrations.
3. Assay Procedure:
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Promastigotes in the logarithmic growth phase are harvested, counted, and resuspended in fresh culture medium to a density of 1 x 10⁶ cells/mL.
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100 µL of the parasite suspension is added to each well of a 96-well microtiter plate.
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100 µL of the diluted 3'-Deoxyinosine solutions are added to the respective wells to achieve the final desired concentrations. Control wells receive medium with the corresponding solvent concentration.
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The plates are incubated at 26°C for 72 hours.
4. Determination of Parasite Viability:
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After the incubation period, parasite viability is assessed using a resazurin-based assay. 20 µL of resazurin solution (0.125 mg/mL) is added to each well, and the plates are incubated for another 4-6 hours.
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The fluorescence (560 nm excitation / 590 nm emission) is measured using a microplate reader. The fluorescence intensity is proportional to the number of viable parasites.
5. Data Analysis:
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The percentage of growth inhibition is calculated for each drug concentration relative to the untreated control.
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The EC₅₀ value (the concentration of the drug that inhibits parasite growth by 50%) is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for Anti-leishmanial Assay:
Caption: Workflow for the in vitro anti-leishmanial activity assay.
Conclusion
3'-Deoxyinosine is a promising anti-parasitic agent with a well-defined mechanism of selective toxicity against Leishmania. Its unique metabolic activation pathway within the parasite offers a clear rationale for its efficacy and selectivity. The information and protocols provided in this technical guide are intended to facilitate further research into 3'-Deoxyinosine and its analogs, with the ultimate goal of developing new and effective therapies for leishmaniasis.
